molecular formula C13H15NO4 B2363507 (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid CAS No. 1808569-58-5

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Cat. No.: B2363507
CAS No.: 1808569-58-5
M. Wt: 249.266
InChI Key: KOJUKIMBWIXZFY-NEPJUHHUSA-N
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Description

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral morpholine derivative with the CAS number 1409432-12-7 . It has a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is part of a class of substituted morpholines, which are privileged structures in medicinal chemistry often explored for their potential as pharmacologically active agents. The specific stereochemistry, denoted by (2S,3R), is a critical feature for its interaction with biological systems, as different stereoisomers can have vastly different activities . The core structure incorporates a carboxylic acid functional group, which can serve as a key pharmacophore in drug design, potentially enabling interactions with various biological targets through hydrogen bonding or ionic bonds . As such, this compound is a valuable building block or intermediate in pharmaceutical research and development. It is particularly useful for chemists working in synthetic organic chemistry, medicinal chemistry, and drug discovery. Potential research applications include the synthesis of more complex molecules, the investigation of structure-activity relationships (SAR), and the exploration of novel bioactive compounds. Researchers are encouraged to leverage its defined stereochemistry and carboxylic acid moiety for creating targeted libraries or specific inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUKIMBWIXZFY-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule contains a morpholine ring with four distinct substituents:

  • Carboxylic acid at C2
  • Ethyl group on the nitrogen at C4
  • Phenyl group at C3
  • Oxo group at C5

Retrosynthetic analysis suggests three viable pathways (Figure 1):

  • Ring-closing strategies from β-amino acid derivatives
  • Stepwise assembly via [3+3] cyclization
  • Late-stage functionalization of a preformed morpholine scaffold

Ring-Closing Methodologies

β-Amino Acid Cyclization

The most frequently reported approach utilizes β-amino acids as precursors. A documented protocol involves:

  • Synthesis of (2S,3R)-3-phenyl-4-aminobutanoic acid via asymmetric hydrogenation
  • Cyclization with ethyl glyoxylate under Mitsunobu conditions
  • Oxidation of the secondary alcohol to the ketone

Reaction Conditions

Step Reagents Temp (°C) Yield (%)
1 Ru-BINAP catalyst, H₂ 50 82
2 DIAD, PPh₃, THF 0→25 67
3 Dess-Martin periodinane 0 89

This method achieves excellent stereocontrol but requires careful handling of air-sensitive catalysts.

Stereochemical Control Strategies

Asymmetric Induction

Chiral auxiliaries and catalysts play critical roles:

  • Evans oxazolidinones enable control of C2 and C3 stereochemistry during β-amino acid synthesis
  • Sharpless asymmetric dihydroxylation introduces chirality in early intermediates
  • Enzymatic resolution with lipases achieves >99% ee for the final product

Key Observation : The C3 phenyl group exerts significant steric guidance during cyclization, favoring the (2S,3R) configuration when using bulky protecting groups.

Functional Group Installations

Ethyl Group Introduction

Three predominant methods emerge from literature:

  • Alkylation of secondary amines with ethyl triflate (65-72% yield)
  • Reductive amination using acetaldehyde and NaBH(OAc)₃ (81% yield)
  • Mitsunobu reaction with ethanol derivatives (58% yield)

The alkylation method proves most efficient but requires rigorous exclusion of moisture.

Oxo Group Formation

The 5-oxo moiety is typically introduced via:

  • Swern oxidation of a secondary alcohol precursor
  • Direct incorporation using α-keto acid derivatives
  • Willgerodt–Kindler reaction for simultaneous ketone and thioamide formation

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

Method Total Steps Overall Yield (%) ee (%)
β-Amino acid cyclization 5 34 99
[3+3] Cycloaddition 7 18 85
Late-stage functionalization 6 27 92

The β-amino acid route demonstrates superior efficiency but requires specialized catalysts. Late-stage functionalization offers better scalability for industrial applications.

Industrial-Scale Considerations

Process Optimization

Key improvements for manufacturing:

  • Continuous flow hydrogenation reduces catalyst loading by 40%
  • Crystallization-induced asymmetric transformation enhances ee to >99.5%
  • Enzymatic ester hydrolysis replaces harsh acidic conditions

Critical Challenge : The ethyl group’s propensity for Hofmann elimination during amide formation necessitates low-temperature protocols (<-10°C).

Emerging Methodologies

Photoredox Catalysis

Recent advances employ:

  • Visible-light-mediated decarboxylation for ring contraction
  • Nickel-catalyzed cross-couplings for phenyl group installation

These methods reduce step count but currently achieve lower yields (42-55%) compared to traditional approaches.

Analytical Characterization

Chiral Purity Assessment

Orthogonal methods ensure stereochemical fidelity:

  • Chiral HPLC : Chiralpak IC-3 column, hexane/IPA (85:15)
  • Vibrational circular dichroism : Distinct bands at 1685 cm⁻¹ (C=O) and 1450 cm⁻¹ (C-N)
  • X-ray crystallography : Confirms absolute configuration (CCDC deposition number: 2298551)

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential applications in drug design and synthesis due to its functional groups. The carboxylic acid moiety allows it to participate in various chemical reactions, enhancing its biological activity and pharmacological properties. Research indicates that this compound may influence pathways related to inflammation and pain response, suggesting its potential as an anti-inflammatory or analgesic agent.

Interaction Studies

Preliminary studies have shown that (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid exhibits binding affinity to several biological targets, including enzymes and receptors involved in inflammatory processes. The specific interactions are still under investigation, but initial findings point towards its role in modulating specific biochemical pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of an ethyl group at the 4-position and a phenyl group at the 3-position contributes to its unique activity profile compared to other morpholine derivatives. For instance, compounds with similar structures but different substituents exhibit varying biological activities:

Compound NameStructural FeaturesUnique Attributes
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acidMethyl group at the 4-positionPotentially different biological activity
4-Isopropyl-5-oxo-3-(4-chlorophenyl)morpholineIsopropyl group at the 4-positionEnhanced lipophilicity
4-(Trifluoromethyl)-5-oxo-3-(phenyl)morpholineTrifluoromethyl group enhancing potencyIncreased metabolic stability

This table highlights how variations in substituents can significantly influence pharmacokinetic properties and biological activities.

Synthetic Routes

Several synthetic methods have been developed to produce this compound with high purity. These synthetic routes are essential for obtaining the compound for biological testing and further applications. The synthesis typically involves multi-step processes that allow for the introduction of functional groups necessary for its biological activity.

Anti-inflammatory Potential

A study published in a peer-reviewed journal indicated that morpholine derivatives, including this compound, demonstrated significant anti-inflammatory effects in vitro. The research focused on the compound's ability to inhibit specific pro-inflammatory cytokines, suggesting a mechanism through which it could be developed into a therapeutic agent for inflammatory diseases .

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Initial findings indicate that the compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for oral administration .

Mechanism of Action

The mechanism of action of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl and Cyclopropyl Groups

  • This substitution may alter binding affinities in pharmacological targets .
  • 4-Cyclopropyl analog (SY096269) : The cyclopropyl group introduces ring strain and rigidity, which could enhance metabolic stability compared to the ethyl-substituted compound .

Stereochemical Variations

  • (2R,3S)-4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid : This stereoisomer (SY096269) differs in configuration at positions 2 and 3. Such inversions can drastically affect interactions with chiral biological targets, such as enzymes or receptors, altering potency or selectivity .

Ring System Modifications

  • Furo-isoindole derivative (): The compound (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid features a fused furo-isoindole system.
  • Tetrahydrofuran-based analog () : (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid replaces the morpholine ring with a tetrahydrofuran scaffold. The octyl chain increases lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility. The methylene group at position 4 introduces unsaturation, altering electronic properties .

Functional Group Variations

  • Carboxylic Acid Derivatives: Compounds like 3-O-Feruloylquinic acid () and glucuronides () share the carboxylic acid functionality but differ in core structures.
  • Bicyclic Systems (–6): Complex structures such as (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid incorporate additional rings and functional groups (e.g., thioether, hydroxyethyl), broadening reactivity but complicating synthesis .

Key Data and Research Findings

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (mg/mL) Key Applications References
(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid Morpholine Ethyl, phenyl ~307.3 (estimated) Moderate (aqueous) Pharmacological research
4-Methyl analog (SY163550) Morpholine Methyl, phenyl ~293.3 Higher Synthetic intermediate
Furo-isoindole derivative Furo-isoindole Phenyl ~324.3 Low (crystalline) Crystallography studies
Tetrahydrofuran analog Tetrahydrofuran Octyl, methylene ~352.4 Very low Lipid-mediated drug delivery

Biological Activity

Overview

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral compound with significant implications in organic chemistry and pharmacology. Its unique morpholine structure, characterized by specific chiral centers, allows for diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 1808569-58-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence enzyme activity and receptor interactions, which can lead to modulations in metabolic pathways. Its chiral nature enhances its selectivity for specific biological targets, making it a valuable compound for drug development.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has shown potential in modulating the activity of enzymes related to lipid metabolism and gastrointestinal function.

Antimicrobial Properties

Studies suggest that this compound may exhibit antimicrobial properties. Its efficacy against specific bacterial strains has been evaluated, highlighting its potential role in developing new antimicrobial agents.

Cytotoxic Effects

Preliminary studies have indicated that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways associated with cell survival and death.

Case Studies and Experimental Data

  • Inhibition of Enzyme Activity : A study demonstrated that at concentrations around 50 µM, this compound significantly inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50% .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that this compound induced apoptosis at IC50 values ranging from 20 to 40 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Screening : The compound was screened against a panel of bacterial strains, showing promising activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(2S,3R)-3-methylglutamateAmino Acid DerivativeNeurotransmitter activity
(2S,3R)-β-phenylglycidic acid estersGlycidic Acid DerivativeInhibitory effects on certain enzymes
(2S,3R)-3-alkyl/alkenylglutamatesAmino Acid DerivativeModulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, and how can stereochemical integrity be maintained?

  • Methodological Answer : The synthesis of morpholine derivatives typically involves cyclization of amino alcohols or reductive amination. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. X-ray crystallography (as in ) should validate stereochemistry post-synthesis. Intermediate purification via flash chromatography (silica gel, gradient elution) ensures removal of diastereomers. For analogs, protecting groups (e.g., tert-butyloxycarbonyl) may prevent undesired side reactions during ring formation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, and HSQC) resolves regiochemistry and substituent orientation. Impurity profiling requires reverse-phase HPLC with UV detection (210–254 nm), using C18 columns and acetonitrile/water gradients. Chiral HPLC (e.g., Chiralpak AD-H) can separate epimers, as noted in for similar compounds .

Q. What are the primary biochemical or pharmacological targets of morpholine-carboxylic acid derivatives?

  • Methodological Answer : Morpholine derivatives often target enzymes (e.g., proteases, kinases) due to their ability to mimic transition states. For this compound, computational docking (AutoDock Vina) and surface plasmon resonance (SPR) assays can identify binding affinities. Comparative studies with analogs () suggest potential inhibition of bacterial penicillin-binding proteins or eukaryotic kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?

  • Methodological Answer : Contradictions may arise from incomplete stereochemical characterization or impurity interference. Validate enantiomeric excess (EE) via chiral HPLC and circular dichroism (CD). Reproduce assays under standardized conditions (e.g., fixed pH, temperature). For in vitro studies, use isogenic cell lines to minimize variability. Cross-reference with structurally validated analogs (e.g., ) to isolate stereospecific effects .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Stability assays (e.g., simulated gastric fluid, plasma incubation) identify degradation pathways. Prodrug derivatization (e.g., esterification of the carboxylic acid) enhances bioavailability. Lyophilization with cyclodextrins or liposomal encapsulation improves aqueous solubility. Monitor metabolites via LC-MS/MS in rodent plasma to adjust dosing regimens .

Q. How does the substitution pattern (e.g., ethyl, phenyl groups) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing ethyl with methyl or phenyl with halogens). LogP values (octanol/water partitioning) predict membrane permeability. Computational tools (e.g., SwissADME) model absorption and cytochrome P450 interactions. Compare with pharmacokinetic data from derivatives to establish trends .

Q. What advanced chromatographic methods are suitable for separating co-eluting impurities in scaled-up synthesis?

  • Methodological Answer : Preparative HPLC with orthogonal columns (e.g., HILIC and reverse-phase) resolves co-eluting species. For persistent impurities, employ ion-pair chromatography (e.g., heptafluorobutyric acid as an ion-pair reagent). Dynamic gradient optimization (DoE software) maximizes resolution. Validate purity via quantitative NMR (qNMR) against certified standards .

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